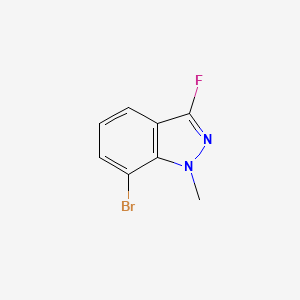

7-Bromo-3-fluoro-1-methylindazole

Description

Overview of the Indazole Heterocyclic System in Chemical Sciences

The indazole, or benzo[d]pyrazole, is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. chemicalbook.comwikipedia.org This fusion gives rise to a ten-π electron aromatic system that is a key structural motif in a multitude of biologically active compounds. nih.gov The indazole core is present in a number of synthetic drugs with applications ranging from anti-inflammatory and analgesic to anti-tumor and antiviral agents. nih.govnih.govbenthamdirect.com

The study of indazole chemistry dates back to the 19th century. The development of synthetic methodologies to construct the indazole ring system has been a continuous area of research, with numerous methods developed to create these heterocycles with enhanced biological activities. nih.gov Initial synthetic routes often involved the cyclization of ortho-substituted benzene derivatives. For instance, the diazotization of o-toluidine (B26562) followed by ring closure represents a classical method for preparing 1H-indazole. chemicalbook.com Over the years, more sophisticated and efficient synthetic strategies have emerged, including intramolecular C-H amination reactions and transition metal-catalyzed cross-coupling reactions, which have significantly expanded the accessible chemical space of indazole derivatives. nih.govrsc.org

The indazole system exhibits annular tautomerism, existing in two primary forms: 1H-indazole and 2H-indazole. nih.gov The 1H-tautomer is generally the more thermodynamically stable form. chemicalbook.comnih.gov Substitution on the nitrogen atoms leads to the formation of N-1 and N-2 isomers, the regioselectivity of which can be influenced by the reaction conditions and the nature of the substituents. nih.govnih.gov Generally, N-1 substituted products are thermodynamically favored, while N-2 substituted products are often the result of kinetic control. nih.govresearchgate.net This isomerism is a critical aspect of indazole chemistry, as the position of the substituent can profoundly impact the molecule's biological activity and physical properties. nih.govtandfonline.com For instance, NMR spectroscopy is a powerful tool for distinguishing between N-1 and N-2 isomers due to the distinct chemical shifts observed for the protons and carbons in each isomer. nih.govnih.gov

Strategic Importance of Halogenated and N-Methylated Indazoles in Chemical Research

The functionalization of the indazole core with halogens and alkyl groups is a key strategy in medicinal chemistry to modulate the properties of the resulting molecules. rsc.orgresearchgate.net

Halogen atoms, particularly bromine and fluorine, play a crucial role in modern drug design. researchgate.netresearchgate.net Their introduction into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netresearchgate.net

Bromine: The bromine atom is a versatile substituent. Its size and polarizability can lead to enhanced binding interactions with protein targets. Furthermore, the carbon-bromine bond serves as a valuable synthetic handle for further molecular modifications through reactions like metal-catalyzed cross-couplings (e.g., Suzuki, Stille, and Buchwald-Hartwig couplings), allowing for the introduction of a wide array of functional groups. rsc.orgchim.it

Fluorine: The introduction of fluorine atoms can have a profound impact on a molecule's properties. Due to its high electronegativity, fluorine can alter the acidity of nearby protons and influence the conformation of the molecule. researchgate.netnih.gov Fluorine substitution can also block sites of metabolism, thereby increasing the metabolic stability and bioavailability of a drug candidate. researchgate.netnih.gov In some cases, the replacement of a hydrogen atom with fluorine has led to a significant increase in the therapeutic potency of a drug. nih.gov

N-methylation is a common strategy in drug design to modify the properties of a parent compound. In the context of indazoles, methylation at one of the nitrogen atoms eliminates the possibility of tautomerism and can have several important consequences: nih.govrsc.org

Modulation of Physicochemical Properties: N-methylation can influence the solubility, lipophilicity, and basicity of the indazole derivative. The 2-methylindazole isomer is generally a stronger base than the 1-methylindazole (B79620) isomer. chemicalbook.com

Control of Regioselectivity: The presence of a methyl group on one of the nitrogen atoms directs subsequent substitution reactions to other positions on the indazole ring.

Rationale for Comprehensive Research on 7-Bromo-3-fluoro-1-methylindazole

The specific compound, 7-Bromo-3-fluoro-1-methylindazole, represents a strategically designed molecule that combines the key features discussed above. The rationale for its in-depth investigation stems from the potential synergistic effects of its substituents:

The 1-methyl group fixes the tautomeric form and provides a specific regioisomer for investigation. rsc.org

The 3-fluoro substituent is expected to influence the electronic properties of the pyrazole ring and potentially enhance biological activity and metabolic stability. nih.gov

The 7-bromo substituent on the benzene ring provides a reactive site for further chemical elaboration, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. rsc.orgchim.it

The unique combination of these three substituents on the indazole scaffold makes 7-Bromo-3-fluoro-1-methylindazole a valuable building block in medicinal chemistry and a subject of interest for detailed chemical and biological profiling. nih.govnih.gov

Addressing Research Gaps in Synthetic Methodologies for Multi-substituted Indazoles

For instance, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the potent anti-HIV drug Lenacapavir, highlights the complexities involved. nih.govchemrxiv.org A direct bromination of the 4-chloro-1H-indazol-3-amine precursor was unsuccessful, yielding the incorrect regioisomer. nih.gov Success required a multi-step approach that involved the regioselective bromination of a benzonitrile (B105546) starting material prior to the cyclization reaction that forms the indazole ring. nih.govresearchgate.net This underscores a critical research gap: the need for versatile and predictable methods for creating polysubstituted indazoles. The development of novel, metal-free, regioselective halogenation techniques is an active area of research aimed at addressing these synthetic hurdles. rsc.org

Exploring Unique Reactivity Profiles Introduced by Specific Halogenation Patterns

The specific placement of different halogen atoms on the indazole scaffold, as seen in 7-Bromo-3-fluoro-1-methylindazole, introduces a unique and highly valuable reactivity profile. Each substituent—the N1-methyl group, the C3-fluoro atom, and the C7-bromo atom—imparts distinct electronic and steric properties to the molecule.

C3-Fluoro Group: The fluorine atom at the 3-position significantly influences the molecule's electronic nature. While direct C-H fluorination of indazoles is challenging, the installation of fluorine can modulate the acidity of the N-H proton (in unalkylated indazoles) and impact the molecule's metabolic stability and binding affinity in biological systems.

C7-Bromo Group: The bromine atom at the 7-position serves as a versatile synthetic handle. It is amenable to a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse carbon-based substituents. However, the C7 position is known to have lower reactivity compared to other positions on the indazole ring, which can make direct C-H bromination at this site challenging and often requires specific strategies to achieve. rsc.org

N1-Methyl Group: The methyl group at the N1 position serves a crucial role by preventing the formation of N2-isomers during synthesis and subsequent reactions. beilstein-journals.org This pre-alkylation ensures that functionalization occurs at other desired positions on the ring and eliminates potential side reactions related to the acidic N-H proton found in unsubstituted indazoles.

This specific halogenation pattern creates a molecule with orthogonal reactivity, where the C3 and C7 positions can potentially be functionalized independently, offering a powerful tool for chemical synthesis.

Potential as a Modular Scaffold for Advanced Chemical and Biological Investigations

The unique substitution pattern of 7-Bromo-3-fluoro-1-methylindazole makes it an ideal modular scaffold for building complex molecules, particularly for medicinal chemistry applications. nih.gov The ability to selectively modify the C7-bromo position allows this compound to serve as a versatile building block. rsc.org

The general strategy involves using the bromo-substituted position as an anchor point for diversification. Through established cross-coupling chemistry, a wide array of chemical fragments can be attached at the C7 position. This modular approach is highly efficient for generating chemical libraries of related compounds for structure-activity relationship (SAR) studies. mdpi.com By systematically varying the substituent at the C7 position while keeping the core 3-fluoro-1-methylindazole structure constant, researchers can probe the specific interactions required for a desired biological effect. Given the broad spectrum of activities reported for indazole derivatives, including anticancer, anti-inflammatory, and anti-HIV properties, novel scaffolds like 7-Bromo-3-fluoro-1-methylindazole are of high interest for discovering next-generation therapeutic agents. nih.govmdpi.comnih.govnih.gov

Physicochemical Properties of Halogenated Indazoles

The properties of a specific isomer like 7-Bromo-3-fluoro-1-methylindazole can be predicted based on its structure. Below is a table of computed properties for a closely related isomer, 5-Bromo-4-fluoro-1-methyl-1H-indazole, which illustrates the general characteristics of such compounds.

| Property | Value (for 5-Bromo-4-fluoro-1-methyl-1H-indazole) | Source |

| Molecular Formula | C₈H₆BrFN₂ | PubChem |

| Molecular Weight | 229.05 g/mol | PubChem nih.gov |

| XLogP3 | 2.4 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 0 | PubChem nih.gov |

| Monoisotopic Mass | 227.96984 Da | PubChem nih.gov |

Summary of Research Findings on Halogenated Indazole Synthesis and Reactivity

| Research Focus | Key Findings | Reference |

| Regioselective Synthesis | The synthesis of specific isomers of multi-substituted indazoles, such as 7-bromo-4-chloro-1H-indazol-3-amine, often requires multi-step sequences starting with pre-functionalized precursors to control regiochemistry, as direct halogenation can be unselective. | nih.govresearchgate.net |

| Reactivity of Halogenated Indazoles | Metal-free halogenation methods using reagents like N-bromosuccinimide (NBS) can achieve mono- and poly-halogenation of indazoles. The C7 position generally shows lower reactivity compared to other positions on the ring. | rsc.org |

| N-Alkylation Selectivity | Direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 products. Reaction conditions (base, solvent) can be tuned to favor one isomer, but achieving high selectivity remains a challenge, highlighting the utility of pre-alkylated scaffolds. | beilstein-journals.org |

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-3-fluoro-1-methylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFN2/c1-12-7-5(8(10)11-12)3-2-4-6(7)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJJQJIOISHXRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2Br)C(=N1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Bromo 3 Fluoro 1 Methylindazole and Analogues

Retrosynthetic Analysis and Strategic Disconnections for the 7-Bromo-3-fluoro-1-methylindazole Scaffold

A retrosynthetic analysis of 7-Bromo-3-fluoro-1-methylindazole reveals several key disconnections that form the basis of modern synthetic strategies. The primary bonds to consider for disconnection are the N1-methyl bond, the C7-bromo bond, the C3-fluoro bond, and the bonds forming the pyrazole (B372694) ring of the indazole core. This leads to three principal strategic approaches:

Late-stage functionalization: Beginning with a pre-formed 1-methylindazole (B79620) core, this strategy involves the sequential and regioselective introduction of the fluorine and bromine atoms at the C-3 and C-7 positions, respectively.

Precursor functionalization and cyclization: This approach involves the synthesis of a highly substituted aromatic precursor, such as a substituted 2-aminotoluene or 2-halotoluene derivative, which already contains the necessary bromo and fluoro substituents. The indazole ring is then constructed in a later step.

Convergent synthesis: This involves the coupling of two or more fragments, often facilitated by transition metal catalysis, to assemble the functionalized indazole scaffold.

Each of these strategies relies on a toolkit of specific chemical reactions, which are detailed in the following sections.

Cyclization Strategies for Indazole Ring Formation

The construction of the indazole ring is the cornerstone of any synthesis. Several classical and modern methods are employed, chosen based on the availability of starting materials and the desired substitution pattern. enamine.netnumberanalytics.com

Intramolecular Cyclization of Hydrazones: A widely used method involves the cyclization of arylhydrazones. For instance, the intramolecular cyclization of picrylhydrazone derivatives has been studied for the formation of the indazole ring system. numberanalytics.com Another approach involves the FeBr₃/O₂-mediated intramolecular C-H amination of arylhydrazones. enamine.net

Diazotization and Cyclization: The diazotization of ortho-alkyl-substituted anilines, followed by an acid-promoted intramolecular cyclization, is a classical and effective route. enamine.netnih.gov For example, substituted o-aminotoluenes can react with NaNO₂ to form a diazo intermediate, which then cyclizes to form the 1H-indazole ring. nih.gov

Transition-Metal-Catalyzed Annulation: Modern methods frequently employ transition metals to catalyze the formation of the indazole ring through C-H activation and annulation sequences. acs.orgthieme-connect.de Rhodium and copper catalysts, for example, can facilitate the reaction between benzimidates and nitrosobenzenes to yield 1H-indazoles. organic-chemistry.org

Aryne Annulation: The [3+2] annulation of arynes with hydrazones provides a versatile route to substituted 1H-indazoles under mild conditions. nih.govorganic-chemistry.org Depending on the type of hydrazone used (e.g., N-tosylhydrazones vs. N-aryl/alkylhydrazones), either 3-substituted or 1,3-disubstituted indazoles can be prepared. organic-chemistry.org

| Cyclization Strategy | Key Precursors | Typical Reagents/Catalysts | Reference |

|---|---|---|---|

| Intramolecular Cyclization | Arylhydrazones | FeBr₃/O₂, PIFA, Acid | enamine.netnumberanalytics.com |

| Diazotization/Cyclization | o-Alkyl-substituted Anilines | NaNO₂, HBF₄, KOAc | enamine.netnih.gov |

| Transition-Metal-Catalyzed Annulation | Azobenzenes, Benzimidates | Rh(III), Cu(II), Pd(II) | thieme-connect.deorganic-chemistry.org |

| Aryne [3+2] Annulation | Arynes, Hydrazones | CsF, KF | nih.govorganic-chemistry.org |

Selective Halogenation Methods (Bromination at C-7, Fluorination at C-3)

Achieving the specific 7-bromo-3-fluoro substitution pattern requires highly regioselective halogenation methods.

Bromination at C-7: The C-7 position of the indazole ring can be selectively brominated under specific conditions. Research has shown that a direct and efficient regioselective C-7 bromination of 4-substituted 1H-indazoles can be achieved using N-bromosuccinimide (NBS). nih.gov A computational study supported the observed reactivity of the 4-sulfonamido NH-indazole ring towards C-7 bromination. nih.gov Another practical, large-scale synthesis of a 7-bromo-4-chloro-1H-indazol-3-amine intermediate utilized regioselective bromination of a 2,6-dichlorobenzonitrile (B3417380) precursor with NBS in sulfuric acid. chim.itacs.org Directed ortho-metalation offers another route; after protecting the N-1 position, a directing group can facilitate lithiation at C-7, which can then be quenched with an electrophilic bromine source like Br₂. sigmaaldrich.com

Fluorination at C-3: The introduction of a fluorine atom at the C-3 position is challenging. A review of C-3 functionalization notes that high-yield fluorination examples are rare in non-patent literature. wikipedia.org However, several strategies have emerged:

Direct Electrophilic Fluorination: A metal-free, regioselective C-3 fluorination of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI) in water has been developed, proceeding through a radical mechanism. organic-chemistry.orgwikipedia.org Electrophilic reagents like Selectfluor™ are also widely used for fluorinating various organic substrates, though their application to indazoles can sometimes lead to unexpected side reactions, such as formylation when using DMSO as a solvent. thieme-connect.deacsgcipr.orgthieme-connect.demdpi.com

Balz-Schiemann Type Reaction: A classical and reliable method for introducing fluorine onto an aromatic or heteroaromatic ring is the fluorodediazoniation of a diazonium salt. researchgate.netnih.gov This indirect route would require the synthesis of a 3-aminoindazole precursor, which is then converted to the corresponding diazonium salt and subsequently treated with a fluoride (B91410) source like HBF₄ or PF₆⁻ to yield the 3-fluoroindazole.

Nucleophilic Fluorination on Precursors: While direct nucleophilic fluorination on the indazole ring is difficult, this method is effective for displacing a suitable leaving group (e.g., a halogen or nitro group) from a pre-functionalized precursor via an SₙAr mechanism. researchgate.net

Regioselective N-Methylation Approaches at the N-1 Position

Alkylation of the indazole nitrogen can produce a mixture of N-1 and N-2 isomers, making regioselective methylation a critical step. acsgcipr.org The outcome is highly dependent on the reaction conditions and the nature of the substituents on the indazole ring.

Generally, N-1 alkylated products are the thermodynamically more stable isomers, while N-2 products are often favored under kinetic control. acsgcipr.org Recent studies have developed highly selective protocols:

Base and Solvent System Control: The combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl halide has been shown to provide excellent N-1 selectivity, particularly for indazoles with electron-withdrawing groups at the C-3 position. A 2024 study further refined this, showing that using cesium carbonate (Cs₂CO₃) as the base strongly favors N-1 alkylation. Density functional theory (DFT) calculations suggest this selectivity arises from a chelation mechanism involving the cesium cation, the N-2 nitrogen, and an oxygen atom on a C-3 carboxylate substituent. nih.gov

Alternative Methylating Agents: While common reagents like methyl iodide can lead to mixtures, other agents have been explored. acsgcipr.org Methyl 2,2,2-trichloroacetimidate has been used for regioselective methylation, although under mild acidic conditions it tends to favor the N-2 position. acsgcipr.org

| Condition | Key Reagents | Major Product | Plausible Control | Reference |

|---|---|---|---|---|

| Basic (Cesium) | Cs₂CO₃ / Alkyl Halide / DMF | N-1 Isomer | Thermodynamic (Chelation-assisted) | nih.gov |

| Basic (Sodium) | NaH / Alkyl Halide / THF | N-1 Isomer | Thermodynamic | |

| Mitsunobu | DEAD, PPh₃, Alcohol | N-2 Isomer | Kinetic | |

| Acidic | Methyl 2,2,2-trichloroacetimidate | N-2 Isomer | Kinetic | acsgcipr.org |

Detailed Elucidation of Established Synthetic Pathways to 7-Bromo-3-fluoro-1-methylindazole

Based on the strategic disconnections, two major synthetic paradigms are prevalent: multi-step synthesis from aromatic precursors and the application of transition metal-catalyzed reactions.

Multi-Step Synthesis from Precursor Aromatic Systems

This approach constructs the target molecule by first synthesizing a key substituted aromatic intermediate, which is then cyclized to form the indazole ring. A plausible pathway to 7-Bromo-3-fluoro-1-methylindazole can be extrapolated from established syntheses of similarly substituted analogues.

A representative synthesis would likely start from a commercially available, appropriately substituted aniline (B41778), such as 4-Bromo-3-fluoro-2-methylaniline . The synthesis would proceed via the following key transformations:

Diazotization and Cyclization: The aniline is treated with a diazotizing agent like sodium nitrite (B80452) (NaNO₂) in the presence of acid, followed by intramolecular cyclization to form the 7-bromo-6-fluoro-1H-indazole intermediate. A related patent for a 5-bromo-4-fluoro-1H-indazole describes a ring-closure reaction on a brominated fluoro-methylaniline derivative using isoamyl nitrite.

C-3 Functionalization (if necessary): If the fluorine is not already present on the starting aniline at the correct position relative to the other substituents, a 3-aminoindazole could be synthesized and converted to the 3-fluoro derivative via a Balz-Schiemann reaction.

N-1 Methylation: The resulting 7-bromo-3-fluoro-1H-indazole is then selectively methylated at the N-1 position using conditions known to favor the thermodynamic product, such as methyl iodide in the presence of a base like cesium carbonate or sodium hydride.

This linear approach allows for the unambiguous placement of substituents prior to the formation of the heterocyclic ring, ensuring high regiochemical fidelity.

Transition Metal-Catalyzed Coupling Reactions in Indazole Synthesis

Transition-metal catalysis offers powerful and convergent alternatives for constructing the functionalized indazole core, often with high efficiency and functional group tolerance. thieme-connect.de These methods typically involve the C-H activation and annulation of aromatic precursors. acs.orgorganic-chemistry.org

Rhodium/Copper-Catalyzed Annulation: One strategy involves the Rh(III)/Cu(II)-catalyzed sequential C-H activation and intramolecular annulation of benzimidates with nitrosobenzenes. organic-chemistry.org This method allows for the construction of the 1H-indazole ring with broad substrate scope.

Palladium-Catalyzed Reactions: Palladium catalysts are instrumental in various C-H functionalization and cross-coupling reactions. While often used to further functionalize a pre-existing indazole ring (e.g., Suzuki-Miyaura coupling at the C-7 position after bromination), nih.gov Pd-catalyzed cyclization of hydrazine (B178648) derivatives is also a known method for forming the indazole ring. enamine.net

Ruthenium-Catalyzed Synthesis: Ruthenium salts can also be employed as catalysts for the synthesis of indazoles via C-H activation pathways. organic-chemistry.org

These catalytic methods provide alternative entries into the indazole scaffold, potentially shortening synthetic sequences and allowing for the introduction of diversity at different positions of the ring system.

Palladium-Catalyzed C-H Amination Reactions

Palladium catalysis is a powerful tool for the formation of N-heterocycles, including the indazole scaffold, primarily through C-N bond formation. One key strategy is the intramolecular C-H amination of readily available precursors like hydrazones. A method for synthesizing various substituted indazoles involves the C-H activation of hydrazone compounds followed by an intramolecular amination. bits-pilani.ac.in This transformation is typically achieved using a catalytic amount of palladium(II) acetate (B1210297), often in the presence of co-oxidants like copper(II) acetate (Cu(OAc)₂) and silver trifluoroacetate (B77799) (AgOCOCF₃). bits-pilani.ac.in The reaction proceeds under relatively mild conditions, which allows for the presence of various functional groups, including halogens, making it a viable approach for the synthesis of complex indazoles. bits-pilani.ac.in

Another significant application of palladium catalysis is in cross-coupling reactions, such as the Buchwald-Hartwig amination, to functionalize pre-existing halo-indazoles or to construct the ring itself. For instance, 3-aminoindazoles can be synthesized from 2-bromobenzonitriles via a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone, which is then followed by an acid-mediated deprotection and cyclization. Microwave-assisted palladium-catalyzed amination has also been shown to rapidly produce amino-substituted aromatic systems from their corresponding aryl bromides in high yields, a technique that could be applied to bromo-indazole precursors. nih.gov The choice of palladium catalyst, such as Pd₂(dba)₃, and appropriate ligands is critical for achieving high efficiency in these C-N bond-forming reactions. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Reactions for Indazole Synthesis

| Reaction Type | Catalyst System | Precursors | Key Features |

| Intramolecular C-H Amination | Pd(OAc)₂ / Cu(OAc)₂ / AgOCOCF₃ | Hydrazones | Mild conditions, tolerates halogens. bits-pilani.ac.in |

| Aryl Amination (Buchwald-Hartwig) | Pd₂(dba)₃ / Ligand | Bromo-imidazothiadiazole, Anilines | Conventional heating, good yields. organic-chemistry.org |

| Microwave-Assisted Amination | Palladium Catalyst | Aryl bromides, Amines | Rapid reaction times, improved yields. nih.govresearchgate.net |

Copper-Mediated Cyclizations and Cross-Couplings

Copper catalysis offers a cost-effective and efficient alternative for synthesizing indazole derivatives. Copper-mediated reactions are particularly useful for intramolecular cyclizations to form the indazole ring. For example, 1H-indazoles can be synthesized from o-haloaryl N-sulfonylhydrazones through a thermo-induced isomerization followed by a copper(I) oxide (Cu₂O)-mediated cyclization. nih.gov Similarly, using copper(II) acetate (Cu(OAc)₂) as the catalyst can also facilitate this transformation effectively. nih.gov

Copper catalysts are also employed in annulation reactions. A method for synthesizing 2,3-diaryl-2H-indazoles involves the copper-mediated annulation of 2-(1-substituted vinyl) anilines with aryl nitroso compounds. nih.gov This reaction uses Cu(OAc)₂ as the catalyst and oxygen as the oxidant in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. nih.gov Furthermore, copper-catalyzed coupling of 2-halobenzonitriles with hydrazine derivatives provides a direct route to substituted 3-aminoindazoles through a cascade process. organic-chemistry.org These methods highlight the versatility of copper in facilitating the key bond-forming steps required for indazole synthesis.

Iron Catalysis in Functionalization

Iron catalysis has emerged as an attractive, sustainable, and economical approach for cross-coupling and C-H functionalization reactions. mdpi.com While less common than palladium or copper in indazole synthesis, iron-catalyzed methods are being developed for the functionalization of various heterocycles. Iron catalysts, such as FeCl₃, can promote C-H functionalization when used with a directing group, like a triazole auxiliary. elsevierpure.comnih.gov This strategy allows for the selective arylation of C(sp²)-H and even C(sp³)-H bonds under mild conditions. nih.gov

Iron-catalyzed cross-coupling reactions, often involving Grignard reagents, are well-established and have been applied on an industrial scale. mdpi.commobt3ath.com The development of metal-catalyzed Grignard formation with iron provides another avenue for creating C-C bonds. acs.org For a molecule like 7-Bromo-3-fluoro-1-methylindazole, an iron-catalyzed cross-coupling could potentially be used to replace the bromine atom with various organic groups, offering a green alternative to precious metal catalysts. mdpi.com The primary challenge remains the adaptation of these general methods to the specific steric and electronic environment of the substituted indazole core.

Optimization of Reaction Conditions and Yields for Gram-Scale Synthesis

Transitioning from laboratory-scale discovery to gram-scale production requires meticulous optimization of reaction parameters to ensure safety, efficiency, and high purity. For halogenated indazoles, which are key intermediates for many pharmaceutical compounds, developing robust, scalable protocols is essential. nih.gov

Solvent Effects and Temperature Control in Halogenated Indazole Formation

The choice of solvent and precise temperature control are critical factors in the synthesis of halogenated indazoles. In the formation of the indazole ring via cyclization, the solvent can influence reaction rates and the stability of intermediates. For some indazole syntheses, polyethylene (B3416737) glycol (PEG)-400 has been used as a green and reusable solvent. mdpi.com

Temperature has a direct impact on reaction yield and impurity profiles. In one study on indazole synthesis, yields increased as the temperature was raised to an optimal 110 °C. mdpi.com However, further increasing the temperature led to a decrease in yield, likely due to the promotion of side reactions. mdpi.com In the specific context of synthesizing a close analogue, 7-bromo-4-chloro-1H-indazol-3-amine, the cyclization of the precursor with hydrazine hydrate (B1144303) was conducted at a controlled internal temperature of 95 °C in 2-MeTHF. Similarly, during the bromination step to create a key intermediate, controlling the temperature was crucial; reactions attempted at lower temperatures resulted in poor conversion and low product purity.

Table 2: Effect of Temperature on Indazole Synthesis Yield

| Entry | Temperature (°C) | Yield (%) |

| 1 | 70 | Lower |

| 2 | 80 | Moderate |

| 3 | 90 | Higher |

| 4 | 100 | High |

| 5 | 110 | 95 |

| 6 | 120 | Decreased |

| Adapted from a representative indazole synthesis to illustrate temperature effect. mdpi.com |

Catalyst and Ligand Selection for Enhanced Efficiency

The efficiency of metal-catalyzed reactions hinges on the proper selection of the catalyst and, where applicable, the ligand. For palladium-catalyzed aminations, catalysts like Pd(OAc)₂ and Pd₂(dba)₃ are commonly screened, along with a variety of phosphine-based ligands to find the optimal combination for a specific substrate. organic-chemistry.org In the synthesis of N-aryl-2H-indazoles via Rh(III)-catalyzed C-H functionalization, a survey of different silver salt additives (AgSbF₆, AgOTf, AgOAc) showed that AgSbF₆ gave the highest yield, demonstrating the critical role of the counterion in catalytic efficiency. nih.gov

In a practical, large-scale synthesis of a 7-bromo-indazole analogue, the key steps did not rely on transition-metal catalysis for the main bond formations, instead utilizing classical reactions like electrophilic bromination (NBS/H₂SO₄) and cyclization with hydrazine. This approach circumvents the cost and potential toxicity associated with metal catalysts, which is a significant consideration for gram-scale production. However, should further functionalization of the 7-bromo position be required via cross-coupling, careful selection of a suitable palladium or copper catalyst and ligand system would be necessary to ensure high conversion and yield on a larger scale. nih.govnih.gov

Purification Strategies for High Purity 7-Bromo-3-fluoro-1-methylindazole

Achieving high purity is paramount, especially for intermediates intended for pharmaceutical use. While column chromatography is a standard purification technique in a laboratory setting, it is often impractical and costly for large-scale synthesis. nih.gov Therefore, developing purification strategies that rely on crystallization, precipitation, and filtration is highly desirable.

Green Chemistry Principles and Novel Approaches in Indazole Synthesis

The synthesis of complex heterocyclic compounds like 7-Bromo-3-fluoro-1-methylindazole is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. researchgate.netresearchgate.net These principles encourage the use of sustainable practices such as employing safer solvents, reducing energy consumption, and minimizing waste. youtube.com In the context of producing halogenated indazoles, novel approaches are being developed that prioritize efficiency, safety, and environmental responsibility. acs.org This involves a shift from traditional, often harsh, synthetic methods to more sophisticated and sustainable technologies. sci-hub.se The adoption of green chemistry is not only an environmental imperative but also a driver of innovation, leading to the discovery of new, more efficient synthetic pathways for valuable pharmaceutical intermediates. researchgate.netacs.org

Modern synthetic techniques like microwave-assisted synthesis and flow chemistry are revolutionizing the production of heterocyclic compounds, including indazole derivatives. rasayanjournal.co.in These methods offer significant advantages over conventional batch processing, aligning with green chemistry goals by enhancing energy efficiency, reducing reaction times, and improving safety and scalability. sci-hub.semdpi.com

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, providing rapid and uniform heating that often leads to dramatically reduced reaction times and improved yields compared to conventional heating methods. rasayanjournal.co.inheteroletters.org This technique has been successfully applied to the functionalization and synthesis of indazoles. rasayanjournal.co.in For instance, the condensation reactions required to form the indazole core can be completed in minutes under microwave irradiation, compared to several hours using traditional heating. heteroletters.orgjocpr.com This acceleration not only saves energy but also minimizes the formation of side products. rasayanjournal.co.inheteroletters.org The use of environmentally benign solvents like water or ethanol (B145695) in microwave-assisted reactions further enhances their green credentials. heteroletters.orgjchr.org

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

| Indazole Synthesis | Heating for 4 hours | Irradiation for 10-15 minutes | jocpr.com |

| Indazole Synthesis | Long reaction times, lower yields | Shorter reaction times, higher yields | heteroletters.org |

| Functionalization | Harsh conditions, more side-products | Cleaner reaction, fewer byproducts | rasayanjournal.co.in |

This table illustrates the general advantages of microwave-assisted synthesis over conventional methods for preparing indazole derivatives, based on literature findings.

Flow Chemistry

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers exceptional control over reaction parameters such as temperature, pressure, and mixing. uc.ptclockss.org This precise control enhances safety, especially when dealing with hazardous reagents or exothermic reactions, and improves reproducibility. sci-hub.seclockss.org For the synthesis of halogenated indazoles, flow chemistry provides a safe and scalable platform. researchgate.net A notable example is the synthesis of 6-bromo-4-fluoro-1H-indazole from 4-bromo-2,6-difluorobenzaldehyde (B1272164) and tert-butyl carbazate. clockss.org By optimizing conditions such as temperature, residence time, and reagent stoichiometry in a continuous-flow system, yields exceeding 85% were achieved in a highly controlled and safe manner, which would be challenging and hazardous in a large-scale batch process. clockss.org The modular nature of flow systems also allows for multi-step sequences without isolating intermediates, streamlining the synthetic process and reducing waste. uc.pt

A key objective of green chemistry is the reduction or elimination of heavy metal catalysts, which are often toxic and difficult to remove from the final product. This has spurred the development of metal-free catalytic systems and the exploration of biocatalysis for the synthesis of halogenated indazoles.

Metal-Free Catalysis

Significant progress has been made in the metal-free synthesis of indazoles and their halogenated analogues. nih.gov These methods often rely on the use of readily available, non-toxic reagents and milder reaction conditions. nih.govacs.org For instance, the direct C-H halogenation of 2H-indazoles has been achieved using N-halosuccinimides (NCS or NBS) as the halogen source, avoiding the use of elemental bromine or metal catalysts. rsc.org This approach allows for the regioselective synthesis of mono- and poly-halogenated indazoles in high yields simply by adjusting the reaction conditions. rsc.org

Similarly, metal-free fluorination of 2H-indazoles has been developed using reagents like N-fluorobenzenesulfonimide (NFSI). acs.orgorganic-chemistry.org These reactions can often be performed in environmentally friendly solvents like water, providing direct access to fluorinated indazoles with high functional group tolerance. acs.orgorganic-chemistry.org The development of such metal-free methods is crucial for producing high-purity pharmaceutical intermediates like 7-Bromo-3-fluoro-1-methylindazole, as they circumvent the need for costly and energy-intensive purification steps to remove metal residues. acs.orgnih.gov Visible light-promoted, metal-free transformations are also emerging as a mild and sustainable approach for functionalizing the indazole core. nih.gov

Biocatalytic Transformations

Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations with high selectivity and under mild, aqueous conditions. nih.govacs.org This approach is a cornerstone of green chemistry, offering a sustainable alternative to traditional chemical methods. rsc.org While the direct biocatalytic synthesis of 7-Bromo-3-fluoro-1-methylindazole is not yet established, the potential of enzymes, particularly halogenases and monooxygenases, for the selective functionalization of aromatic compounds is well-recognized. nih.govnih.gov

Enzymatic halogenation, for example, can introduce halogen atoms onto a molecule with precise chemo- and regioselectivity at ambient temperatures, avoiding the harsh reagents and lack of selectivity often seen in chemical halogenation. nih.gov Likewise, cytochrome P450 monooxygenases can be engineered to perform selective hydroxylations, which can then be chemically converted to other functional groups, including fluorine. nih.gov The primary challenges for broader industrial application remain the narrow substrate scope and stability of some enzymes, though protein engineering techniques are rapidly expanding their capabilities. nih.govacs.org The application of biocatalysis to produce halogenated indazoles represents a promising frontier for developing highly sustainable manufacturing processes. rsc.org

The principles of atom economy and waste minimization are central to evaluating the "greenness" of a chemical synthesis. youtube.comprimescholars.com They focus on maximizing the incorporation of reactant atoms into the final product and reducing the generation of waste throughout the manufacturing process. researchgate.netcore.ac.uk

Atom Economy

Atom economy is a theoretical measure of how efficiently a reaction converts the mass of reactants into the desired product. jocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful as most or all of the starting materials are incorporated into the final molecule. youtube.com In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to poor atom economy. primescholars.com

For the synthesis of halogenated indazoles, pursuing reaction pathways that maximize atom economy is a key green chemistry goal. For example, a hypothetical cycloaddition reaction to form the indazole ring would have 100% atom economy, as all atoms from the reacting partners are combined in the product. jocpr.com While not always practical, striving for reaction types that minimize byproduct formation is essential for sustainable chemical production. youtube.com

Calculating Percent Atom Economy: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Waste Minimization

Beyond atom economy, a broader focus on waste minimization encompasses the entire production process, including solvent use, separation agents, and energy consumption. researchgate.netcore.ac.uk In the production of halogenated indazoles for the pharmaceutical industry, several strategies can be employed to minimize waste:

Solvent Recovery and Recycling: Solvents often constitute the largest mass component of a chemical process. Recovering and reusing solvents via techniques like distillation can significantly reduce waste and costs. core.ac.uk The use of azeotropes can also be an effective tool for recycling large volumes of solvents. nih.gov

Catalytic Reagents: Using catalytic reagents, especially heterogeneous catalysts, is preferable to stoichiometric ones. Catalysts are used in small amounts and can often be recovered and reused, minimizing waste. youtube.com This is a key driver behind the development of metal-free and recyclable catalytic systems for indazole synthesis. acs.orgnih.gov

Process Optimization: Continuous processes like flow chemistry can minimize waste by allowing for tighter control, leading to higher yields and fewer byproducts. researchgate.net Real-time analysis during synthesis can also help prevent the formation of impurities and off-spec material. youtube.com

By integrating these green chemistry principles, the synthesis of 7-Bromo-3-fluoro-1-methylindazole and its analogues can be made more efficient, cost-effective, and environmentally sustainable.

Mechanistic Organic Chemistry and Chemical Reactivity of 7 Bromo 3 Fluoro 1 Methylindazole

Electron Density Distribution and Aromaticity Considerations in 7-Bromo-3-fluoro-1-methylindazole

The electron density of the indazole ring in 7-Bromo-3-fluoro-1-methylindazole is significantly influenced by the substituents. The fluorine atom at the C-3 position and the bromine atom at the C-7 position are electron-withdrawing groups, which decrease the electron density of the aromatic system. This effect is particularly pronounced at the positions ortho and para to the halogens. masterorganicchemistry.comlibretexts.org Conversely, the methyl group at the N-1 position is weakly electron-donating, which can slightly increase the electron density of the ring. libretexts.org The aromaticity of the indazole core is a key factor in its stability and reactivity. The bicyclic system, composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is aromatic and thus relatively stable. However, the presence of electron-withdrawing groups can influence this aromatic character and affect the molecule's susceptibility to certain reactions.

Reactivity at the Halogenated Positions (C-3 and C-7)

The carbon-halogen bonds at positions C-3 and C-7 are primary sites for a variety of chemical transformations, enabling the introduction of diverse functional groups.

The electron-deficient nature of the indazole ring, exacerbated by the fluorine and bromine substituents, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. In SNAr, a nucleophile attacks the electron-poor aromatic ring, leading to the displacement of a leaving group, in this case, a halide ion. masterorganicchemistry.comlibretexts.org The rate of SNAr reactions is enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com In 7-Bromo-3-fluoro-1-methylindazole, the fluorine at C-3 is a potential site for such reactions. Although fluorine is a poor leaving group in SN1 and SN2 reactions, it can be an effective leaving group in SNAr reactions because the C-F bond cleavage is not the rate-determining step. masterorganicchemistry.com

The general mechanism for SNAr involves two steps:

Nucleophilic attack: A nucleophile adds to the carbon atom bearing the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Leaving group departure: The halide ion is eliminated, restoring the aromaticity of the ring. libretexts.org

The reactivity of different halogens in SNAr reactions typically follows the trend F > Cl > Br > I, which is the reverse of their leaving group ability in other substitution reactions. This is because the more electronegative halogen better stabilizes the negative charge in the Meisenheimer intermediate. mdpi.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize halogenated aromatic compounds. nih.govmdpi.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.gov The C-7 bromine atom of 7-Bromo-3-fluoro-1-methylindazole is a suitable site for Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl groups. nih.gov The general catalytic cycle for the Suzuki-Miyaura reaction consists of three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron compound, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. soton.ac.uknih.gov This reaction can be used to introduce alkynyl groups at the C-7 position of 7-Bromo-3-fluoro-1-methylindazole. The reaction is compatible with a wide range of functional groups. soton.ac.uk

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. beilstein-journals.org The C-7 bromo substituent of 7-Bromo-3-fluoro-1-methylindazole can participate in Heck reactions to introduce vinyl groups. A significant challenge in Heck reactions with bromo derivatives can be the competing dehalogenation side reaction. beilstein-journals.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound | Pd catalyst, Base | Biaryl or Heterobiaryl |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

| Heck | Alkene | Pd catalyst, Base | Substituted Alkene |

Recent advancements in organic synthesis have focused on C-H activation and direct functionalization as atom-economical methods for modifying aromatic compounds. nih.gov While the halogenated positions are the most reactive sites for cross-coupling, direct C-H functionalization of the indazole core could offer alternative routes to novel derivatives. This approach avoids the pre-functionalization step of introducing a halogen. However, achieving regioselectivity in C-H activation can be challenging. nih.gov For 7-Bromo-3-fluoro-1-methylindazole, direct functionalization of the remaining C-H bonds on the benzene ring would require specific directing groups or catalysts to control the site of reaction.

Reactivity at the N-1 Position and Nitrogen Heterocycle

The nitrogen atoms of the indazole ring also influence its reactivity. The N-1 position is substituted with a methyl group, which blocks reactions at this site.

Electrophilic aromatic substitution is a fundamental reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. byjus.commasterorganicchemistry.com The indazole ring is generally less reactive towards electrophilic substitution than benzene due to the presence of the electron-withdrawing nitrogen atoms. However, the benzene part of the indazole can still undergo electrophilic substitution. The directing effect of the substituents on the ring plays a crucial role in determining the position of substitution. libretexts.org The bromo and fluoro groups are deactivating but ortho, para-directing, while the pyrazole ring itself has a complex directing effect. Electrophilic attack on the N-methylated indazole ring is possible, though the electron-withdrawing halogens would make it less favorable. rsc.org

Oxidation and Reduction Chemistry of the Indazole Core

The indazole nucleus, a bicyclic heteroaromatic system, is generally susceptible to both oxidation and reduction, although the specific conditions and resulting products are highly dependent on the nature and position of its substituents. For 7-Bromo-3-fluoro-1-methylindazole, the electron-withdrawing effects of the bromine and fluorine atoms are expected to render the ring system more resistant to oxidation compared to unsubstituted indazole. Conversely, these same substituents may facilitate reduction reactions.

Oxidation:

The oxidation of the indazole core can be challenging without disrupting the aromatic system. Strong oxidizing agents under harsh conditions may lead to ring-opening or complete degradation. However, under controlled conditions, specific transformations can be achieved. For instance, oxidation may target the pyrazole ring, potentially leading to the formation of N-oxides or other oxidized species. While no specific oxidation studies on 7-Bromo-3-fluoro-1-methylindazole have been reported, research on related indazole derivatives suggests that reagents like peroxy acids (e.g., m-CPBA) could potentially oxidize the N2 nitrogen, although the presence of the N1-methyl group might sterically hinder this process. Computational studies on substituted aryl imidazoles, a related heterocyclic system, have shown a linear correlation between the Hammett constant values of the substituents and their experimental oxidation potentials, suggesting that the electron-withdrawing nature of the bromo and fluoro groups in 7-Bromo-3-fluoro-1-methylindazole would lead to a higher oxidation potential. mdpi.com

Reduction:

The reduction of the indazole ring system can proceed via several pathways, including catalytic hydrogenation or the use of chemical reducing agents. The bromo substituent on the aromatic ring of 7-Bromo-3-fluoro-1-methylindazole represents a key site for reduction. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) in the presence of a hydrogen source is a common method for the dehalogenation of aryl bromides. This process would likely yield 3-fluoro-1-methylindazole.

Common chemical reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are typically used for the reduction of carbonyls and other functional groups and are less likely to reduce the aromatic indazole core or the C-Br bond under standard conditions. organic-chemistry.org However, more potent reducing systems, such as those involving transition metal catalysts, could effect the reduction of the heterocyclic ring or the carbon-halogen bond.

| Reaction Type | Reagent/Condition | Expected Major Product of 7-Bromo-3-fluoro-1-methylindazole | Reference (for related transformations) |

| Oxidation | Peroxy acids (e.g., m-CPBA) | Potential for N-oxide formation (N2) | General knowledge of heterocycle oxidation |

| Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C) | 3-Fluoro-1-methylindazole (via debromination) | General knowledge of dehalogenation |

| Reduction | Stronger reducing agents | Potential for ring reduction | General knowledge of heterocycle reduction |

Investigating the Stability and Degradation Pathways of 7-Bromo-3-fluoro-1-methylindazole

The stability of 7-Bromo-3-fluoro-1-methylindazole is a critical aspect, influencing its storage, handling, and potential applications. Its degradation can be initiated by various factors, including heat, light, and hydrolysis, leading to the formation of different byproducts.

Thermal and Photochemical Stability under Various Conditions

Thermal Stability:

The thermal stability of an organic molecule is intrinsically linked to the strength of its chemical bonds. The indazole ring is a relatively stable aromatic system. However, the presence of substituents can influence its thermal decomposition profile. For 7-Bromo-3-fluoro-1-methylindazole, the C-Br bond is generally the weakest bond in the aromatic part of the molecule and is susceptible to homolytic cleavage at elevated temperatures. Thermal decomposition studies on bromoethane (B45996) have shown that the C-Br bond is the primary site of initial cleavage. researchgate.net This could lead to the formation of radical species and subsequent complex degradation pathways. Studies on the decarboxylation of 1-arylindazole-3-carboxylic acids have shown that ring fission can occur at high temperatures, particularly when electron-withdrawing groups are present on the 1-aryl substituent. researchgate.net While 7-Bromo-3-fluoro-1-methylindazole lacks a carboxylic acid group, this finding suggests that the substituted indazole ring itself can be susceptible to cleavage under thermal stress.

Photochemical Stability:

Exposure to ultraviolet (UV) or visible light can induce photochemical reactions in susceptible molecules. Indazoles, being aromatic, absorb UV radiation and can undergo various photochemical transformations. A known photochemical reaction of indazoles is their rearrangement to benzimidazoles upon irradiation. This transformation is thought to proceed through an excited-state intermediate. Furthermore, studies on the photochemical degradation of polyhalogenated carbazoles, another class of halogenated aromatic compounds, have shown that photolysis can lead to stepwise dehalogenation, with debromination being a prominent pathway. nih.gov It is therefore plausible that under photolytic conditions, 7-Bromo-3-fluoro-1-methylindazole could undergo either rearrangement to a substituted benzimidazole (B57391) or dehalogenation, primarily at the C-Br bond. The degradation of other halogenated organic contaminants is also often initiated by photolytically generated radical species. magtech.com.cnresearchgate.net

| Condition | Potential Degradation Pathway | Potential Degradation Product(s) | Reference (for related transformations) |

| Thermal | Homolytic cleavage of C-Br bond | Radical species, subsequent complex products | researchgate.net |

| Thermal | Indazole ring fission | Various fragmentation products | researchgate.net |

| Photochemical | Rearrangement of indazole core | Substituted benzimidazole | General knowledge of indazole photochemistry |

| Photochemical | Dehalogenation | 3-Fluoro-1-methylindazole | nih.gov |

Hydrolytic Stability and pH-Dependent Degradation

The hydrolytic stability of 7-Bromo-3-fluoro-1-methylindazole is expected to be influenced by the pH of the aqueous environment. The indazole ring itself is generally stable to hydrolysis under neutral conditions. However, under acidic or basic conditions, degradation can occur.

The rate of hydrolysis of heterocyclic compounds often exhibits a dependence on pH, which can be visualized in a pH-rate profile. researchgate.netnih.govchemrxiv.org For 7-Bromo-3-fluoro-1-methylindazole, the presence of the electron-withdrawing fluorine and bromine atoms is expected to influence the pKa of the indazole ring, making it more acidic compared to unsubstituted indazole.

Acidic Conditions:

In acidic solutions, the nitrogen atoms of the pyrazole ring can be protonated. This can activate the ring towards nucleophilic attack by water, potentially leading to ring-opening reactions. However, the electron-withdrawing substituents might also destabilize the protonated intermediate, potentially slowing down certain degradation pathways.

Basic Conditions:

Under basic conditions, the aromatic ring can be susceptible to nucleophilic aromatic substitution, although this typically requires strong nucleophiles and/or harsh conditions. The fluorine atom, being more electronegative, could be a potential site for nucleophilic attack, though displacement of bromine is also possible. The stability of related azole fungicides has been shown to be pH-dependent, with degradation pathways including substitution of halogen atoms by hydroxyl moieties. nih.gov Studies on substituted maleamic acids have also demonstrated a significant effect of substituents on their pH-dependent hydrolysis kinetics. rsc.org

Due to the lack of specific experimental data for 7-Bromo-3-fluoro-1-methylindazole, the following table presents a generalized and expected pH-dependent degradation behavior based on the principles of physical organic chemistry and studies on related compounds.

| pH Condition | Expected Stability | Potential Degradation Pathway | Reference (for general principles) |

| Acidic (pH < 4) | Potentially less stable | Protonation of nitrogen followed by nucleophilic attack and potential ring opening. | researchgate.netnih.gov |

| Neutral (pH ~ 7) | Generally stable | Slow hydrolysis may occur over extended periods. | General knowledge |

| Basic (pH > 10) | Potentially less stable | Nucleophilic aromatic substitution of halogen or attack on the heterocyclic ring. | nih.govrsc.org |

Advanced Spectroscopic and Structural Elucidation Techniques in Research on 7 Bromo 3 Fluoro 1 Methylindazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

High-resolution NMR spectroscopy stands as the cornerstone for determining the precise atomic arrangement in organic molecules. For 7-Bromo-3-fluoro-1-methylindazole, a complete assignment of its proton (¹H) and carbon (¹³C) signals would be essential.

Multi-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

To establish the connectivity between atoms, a series of two-dimensional NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other, helping to map out the proton network on the indazole ring system.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton with the carbon atom to which it is directly attached, providing a direct link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would show correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the entire molecular skeleton and confirming the positions of the bromo, fluoro, and methyl substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would identify protons that are close to each other in space, providing crucial information about the three-dimensional structure and the spatial relationship between the methyl group and the aromatic protons.

Without experimental data, a hypothetical data table for these NMR experiments cannot be accurately constructed.

Fluorine-19 (¹⁹F) NMR for Fluorine Environments and Interactions

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a highly sensitive and informative technique. semanticscholar.org The chemical shift of the fluorine signal would provide insight into its local electronic environment. semanticscholar.org Furthermore, couplings between the fluorine atom and nearby protons (¹H-¹⁹F) and carbons (¹³C-¹⁹F) would be invaluable for confirming its position on the indazole ring. The simplicity and high sensitivity of ¹⁹F NMR make it a powerful tool for studying fluorinated compounds. semanticscholar.orgnih.gov

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C8H6BrFN2). This would confirm that the synthesized compound has the correct atomic composition. Predicted collision cross-section data for the protonated molecule [M+H]⁺ suggests a value of 137.5 Ų. bldpharm.com

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

In a tandem MS experiment, the molecular ion would be isolated and fragmented. The resulting fragment ions would provide clues about the structure of the molecule. For instance, the loss of the methyl group (CH₃) or the bromine atom (Br) would produce characteristic fragment ions, helping to confirm the presence and location of these substituents.

A representative, though hypothetical, fragmentation pattern is outlined below:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |

| [M+H]⁺ | [M+H - CH₃]⁺ | CH₃ | 7-Bromo-3-fluoro-indazole cation |

| [M+H]⁺ | [M+H - Br]⁺ | Br | 3-Fluoro-1-methyl-indazole cation |

| [M+H]⁺ | [M+H - HCN]⁺ | HCN | Bromofluorophenyl-diazonium ion |

Vibrational Spectroscopy (IR and Raman) for Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint that is unique to its structure and functional groups. nist.gov

IR Spectroscopy: An IR spectrum of 7-Bromo-3-fluoro-1-methylindazole would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring and the methyl group. A strong band corresponding to the C-F bond stretching would also be anticipated. The region below 1500 cm⁻¹ would contain a complex pattern of absorptions known as the fingerprint region, which is unique to the molecule. docbrown.info

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the vibrations of the carbon skeleton and other less polar bonds. researchgate.net

A table of expected vibrational frequencies based on typical ranges for the functional groups present in the molecule is provided below. However, it is important to note that these are generalized values and the actual frequencies for 7-Bromo-3-fluoro-1-methylindazole could vary.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H | Stretching | 3100-3000 | IR, Raman |

| Methyl C-H | Stretching | 2975-2870 | IR, Raman |

| C=C (aromatic) | Stretching | 1600-1450 | IR, Raman |

| C-N | Stretching | 1350-1250 | IR |

| C-F | Stretching | 1350-1150 | IR |

| C-Br | Stretching | 680-515 | IR |

Lack of Specific Data for 7-Bromo-3-fluoro-1-methylindazole Impedes Detailed Spectroscopic and Structural Analysis

Initial research efforts to compile a detailed scientific article on the chemical compound 7-Bromo-3-fluoro-1-methylindazole have revealed a significant gap in publicly available experimental data. Specifically, no peer-reviewed studies or database entries containing specific information on its X-ray crystallography, polymorphism, or UV-Vis spectroscopy could be located.

The investigation aimed to construct an article focusing on advanced spectroscopic and structural elucidation techniques. However, the search for primary data on the solid-state structure, crystal packing, supramolecular interactions (such as halogen and hydrogen bonding), potential polymorphic forms, and electronic transition properties of 7-Bromo-3-fluoro-1-methylindazole yielded no specific results for this particular molecule.

While general information on related compounds, such as other substituted indazoles, is available, this data is not directly applicable to the target compound due to the sensitive dependence of crystallographic and spectroscopic properties on the specific arrangement and nature of substituents on the indazole core. For instance, studies on other fluorinated or brominated indazoles highlight the presence of various intermolecular interactions that dictate their crystal packing, but these findings cannot be extrapolated to accurately describe 7-Bromo-3-fluoro-1-methylindazole without direct experimental evidence.

Consequently, it is not possible to generate the requested in-depth article with the required scientifically accurate data tables and detailed research findings for 7-Bromo-3-fluoro-1-methylindazole at this time. Further empirical research, including single-crystal X-ray diffraction and UV-Vis spectroscopic analysis, would be necessary to elucidate the specific chemical and physical properties of this compound.

Computational Chemistry and Theoretical Studies of 7 Bromo 3 Fluoro 1 Methylindazole

Quantum Mechanical Calculations for Molecular Geometry and Electronic Structure

Quantum mechanical calculations are fundamental to understanding the behavior of a molecule at the atomic level. These methods are used to determine the optimal three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons, which dictates the molecule's reactivity and physical properties.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is particularly effective for calculating the ground state properties of molecules like substituted indazoles.

In typical DFT studies on indazole derivatives, the geometry of the molecule is optimized to find the lowest energy conformation. nih.gov From this optimized structure, a wealth of information can be derived. For instance, a study on novel indazole derivatives employed DFT calculations to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.govrsc.org The energy gap between HOMO and LUMO (ΔE) is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap suggests that the molecule is more reactive. nih.gov

For a molecule like 7-Bromo-3-fluoro-1-methylindazole, DFT calculations would likely be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to obtain accurate predictions of its geometric parameters (bond lengths, bond angles, and dihedral angles) and electronic properties. nih.govresearchgate.net These calculations would also provide insights into the molecule's dipole moment, polarizability, and other electronic descriptors that are vital for understanding its behavior in various environments.

A theoretical investigation of halogeno-substituted indazoles as corrosion inhibitors utilized DFT to calculate global reactivity parameters. These parameters, including chemical hardness, softness, electronegativity, and electrophilicity, are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity. researchgate.net

Table 1: Representative Data from DFT Calculations on Substituted Indazoles

| Parameter | Description | Typical Calculated Values for Indazole Derivatives |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -3.0 eV |

| ΔE (LUMO-HOMO) | Energy gap, an indicator of chemical reactivity | 2.5 to 5.0 eV |

| Dipole Moment (µ) | Measure of the polarity of the molecule | 1.0 to 5.0 Debye |

| Chemical Hardness (η) | Resistance to change in electron distribution | 1.25 to 2.5 eV |

| Electronegativity (χ) | Power of an atom to attract electrons to itself | 3.0 to 4.5 eV |

Note: The values in this table are illustrative and based on published data for various substituted indazoles. nih.govresearchgate.net The actual values for 7-Bromo-3-fluoro-1-methylindazole would require specific calculations.

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for certain properties, especially those involving weak intermolecular interactions.

For a comprehensive understanding of 7-Bromo-3-fluoro-1-methylindazole, ab initio calculations could be employed to refine the geometric and electronic properties obtained from DFT. These methods would be particularly useful for studying potential intermolecular interactions, such as hydrogen bonding or halogen bonding, which could be critical for its crystal packing or interaction with biological targets. While specific ab initio studies on this compound are not available, the general principles of these high-accuracy calculations are well-established in the field of computational chemistry.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is a color-coded map of the electrostatic potential on the electron density surface of the molecule.

In a typical MEP map, regions of negative electrostatic potential (usually colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

For 7-Bromo-3-fluoro-1-methylindazole, an MEP map would likely show negative potential near the nitrogen atoms of the indazole ring and the fluorine atom, suggesting these are sites for electrophilic interaction. The areas around the hydrogen atoms and the bromine atom (depending on the electronic environment) might show positive potential, indicating them as sites for nucleophilic interaction. Studies on other indazole derivatives have successfully used MEP analysis to understand their reactivity and intermolecular interactions. nih.gov For example, in a study of novel indazole derivatives, MEP analysis helped to clarify the electron distribution pattern and identify the positive and negative sites on the molecule. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule.

For 7-Bromo-3-fluoro-1-methylindazole, MD simulations could be used to explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a protein.

In the context of drug design, MD simulations are frequently used to study the stability of a ligand-protein complex. nih.gov For instance, a study on indazole derivatives as HIF-1α inhibitors used MD simulations to show that the most potent compound was stable within the active site of the protein. nih.gov Similarly, if 7-Bromo-3-fluoro-1-methylindazole were to be investigated as a potential drug candidate, MD simulations would be crucial for assessing its binding stability and dynamics within the target protein.

Quantitative Structure-Activity Relationship (QSAR) and Ligand-Based Design

Quantitative Structure-Activity Relationship (QSAR) studies are a set of computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

For a series of indazole derivatives, a QSAR model could be developed by calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with their experimentally determined biological activity. nih.gov Such models can provide valuable insights into the structural features that are important for activity and guide the design of more potent compounds. nih.gov

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific biological target.

If a set of biologically active indazole derivatives, including potentially 7-Bromo-3-fluoro-1-methylindazole, were known to interact with a particular protein, a pharmacophore model could be generated. This model would serve as a 3D query to search for other compounds in a database that fit the pharmacophore and are therefore likely to be active. ccspublishing.org.cn Pharmacophore models can also be used to align molecules for 3D-QSAR studies and to guide the design of new compounds with improved binding affinity. nih.govrsc.org For example, a pharmacophore mapping study of indazole derivatives as HIF-1α inhibitors identified a five-point pharmacophore hypothesis that could be used to design new potent inhibitors. nih.gov

Biological Activity and Mechanism of Action Studies of 7 Bromo 3 Fluoro 1 Methylindazole and Its Analogues Preclinical, in Vitro, and Animal Model Focus

Target Identification and Engagement Studies for 7-Bromo-3-fluoro-1-methylindazole and its Analogues

Studies on indazole analogues have identified various molecular targets, primarily focusing on enzymes and receptors involved in key cellular signaling pathways.

Indazole derivatives have shown significant potential as inhibitors of various enzymes, particularly kinases, which are crucial regulators of cell signaling. For instance, certain substituted indazoles have been investigated as inhibitors of Bcr-Abl tyrosine kinase, a key driver in chronic myelogenous leukemia (CML) wikipedia.org. The development of Bcr-Abl inhibitors has been a significant advancement in cancer therapy wikipedia.org.

Furthermore, studies on other indazole derivatives have demonstrated inhibitory activity against nitric oxide synthase (NOS) isoforms. For example, 3-bromo-7-nitroindazole (B43493) has been shown to be a potent inhibitor of bovine endothelial, rat cerebellar, and rat lung NOS nih.gov.

The indazole scaffold is also present in pazopanib, a multi-targeted tyrosine kinase inhibitor that affects VEGFR, PDGFR, and c-Kit bldpharm.com. This highlights the versatility of the indazole core in targeting different kinase families.

Table 1: Enzyme Inhibition by Indazole Analogues

| Compound/Analogue Class | Target Enzyme(s) | Observed Effect |

| Substituted Indazoles | Bcr-Abl Tyrosine Kinase | Inhibition |

| 3-Bromo-7-nitroindazole | Nitric Oxide Synthase (NOS) | Potent Inhibition |

| Pazopanib (Indazole-containing) | VEGFR, PDGFR, c-Kit | Inhibition |

This table presents data on analogues of 7-Bromo-3-fluoro-1-methylindazole.

The interaction between small molecules and their protein targets is fundamental to their mechanism of action. For indazole derivatives, these interactions are often characterized by hydrogen bonding and hydrophobic interactions within the binding pocket of the target protein. In the case of kinase inhibitors, the indazole ring can act as a scaffold that correctly positions other functional groups to interact with key amino acid residues in the ATP-binding site nih.gov.

Computational docking studies are often employed to predict the binding modes of indazole derivatives. These studies can reveal potential hydrogen bond donors and acceptors, as well as hydrophobic interactions that contribute to the binding affinity and selectivity of the compound nih.gov. The specific substitution pattern on the indazole ring, such as the presence of bromo and fluoro groups, can significantly influence these interactions nih.gov.

Cellular Assays and Phenotypic Screening of 7-Bromo-3-fluoro-1-methylindazole